REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([CH2:12][N:13]2C(=O)C3C(=CC=CC=3)C2=O)=[C:10]([F:24])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.O.NN>CO>[F:1][C:2]1[C:11]([CH2:12][NH2:13])=[C:10]([F:24])[CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|
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Name
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2-(5,7-difluoroquinolin-6-ylmethyl)isoindoline-1,3-dione
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Quantity
|
5.1 g
|
Type
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reactant
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1CN1C(C2=CC=CC=C2C1=O)=O)F
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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O.NN
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
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Details
|
the mixture was filtered through celite
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
|
Type
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ADDITION
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Details
|
EtOAc was added
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Type
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ADDITION
|
Details
|
to dilute the residue
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1CN)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |